Progesterondioxim

説明

Progesterondioxim is a synthetic progestin, structurally derived from progesterone through targeted molecular modifications. Progestins like Progesterondioxim are designed to mimic progesterone’s biological activity while enhancing stability, bioavailability, and tissue selectivity .

特性

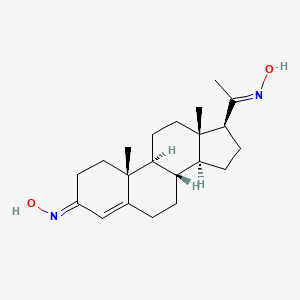

IUPAC Name |

(NE)-N-[1-[(3E,8S,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23-25)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24-25H,4-11H2,1-3H3/b22-13+,23-15+/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKENIRSEIALBGX-PAOVTUTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@]34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135559-18-1 | |

| Record name | (3E,20E)-Pregn-4-ene-3,20-dione 3,20-dioxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXG27H9MQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Progesterondioxim typically involves the oximation of progesterone. This process can be carried out using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous ethanol solution at a temperature range of 50-60°C. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Progesterondioxim follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Progesterondioxim undergoes various chemical reactions, including:

Oxidation: Progesterondioxim can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Progesterondioxim can yield ketones, while reduction can produce alcohols.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.

Biology: Studied for its role in modulating biological processes similar to progesterone.

Medicine: Investigated for its potential use in hormone replacement therapy and treatment of certain gynecological disorders.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

作用機序

Progesterondioxim exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in reproductive and metabolic processes.

類似化合物との比較

Structural and Molecular Features

Progesterondioxim’s structure likely incorporates modifications such as hydroxyl or methyl groups to improve metabolic stability. A comparative molecular modeling study of dydrogesterone (a retroprogesterone derivative) revealed that structural alterations, such as the introduction of a 6-dehydro group, enhance receptor binding and reduce enzymatic degradation . Key structural differences between Progesterondioxim and other progestins are hypothesized to include:

- Backbone rigidity : Unlike progesterone, synthetic analogs like dydrogesterone and Progesterondioxim may adopt retro-stereochemistry, reducing conformational flexibility and improving receptor interactions .

Table 1: Structural Comparison of Progesterondioxim and Related Progestins

*Hypothetical data based on structural analogs .

Pharmacological and Clinical Profiles

Receptor Specificity and Potency

Progesterondioxim’s affinity for PR subtypes (PR-A and PR-B) may differ from other progestins. For example, dydrogesterone shows preferential binding to PR-B, enhancing endometrial selectivity and reducing androgenic side effects . In contrast, medroxyprogesterone acetate (MPA) exhibits glucocorticoid receptor activity, increasing metabolic risks .

Pharmacokinetics

- Half-life : Progesterondioxim’s dioxime groups may extend half-life compared to natural progesterone (8–12 hours) or dydrogesterone (5–7 hours) .

- Metabolism : Structural rigidity could reduce hepatic first-pass metabolism, improving oral bioavailability .

Table 2: Pharmacokinetic Parameters

Reproductive Health

In ovarian stimulation protocols, dydrogesterone demonstrated comparable efficacy to MPA in suppressing luteinizing hormone surges while maintaining higher endometrial receptivity . Progesterondioxim’s enhanced receptor affinity may further optimize luteal phase support.

Adverse Effects

- Androgenic effects : Progesterondioxim’s structural design may minimize androgenic activity, unlike MPA, which has glucocorticoid and androgenic off-target effects .

- Thrombotic risk: First-generation progestins (e.g., norethisterone) increase thrombotic risk, while newer analogs like Progesterondioxim may prioritize PR specificity to mitigate such risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。